JWH 302

Description

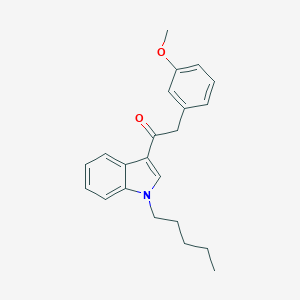

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c1-3-4-7-13-23-16-20(19-11-5-6-12-21(19)23)22(24)15-17-9-8-10-18(14-17)25-2/h5-6,8-12,14,16H,3-4,7,13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVYWLVYUAQEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467554 | |

| Record name | JWH-302 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864445-45-4 | |

| Record name | JWH 302 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864445-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-302 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-302 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-302 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQF20NHW2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JWH-302: A Technical Guide to its Mechanism of Action at Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWH-302, a member of the phenylacetylindole family of synthetic cannabinoids, acts as a potent agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). This technical guide provides an in-depth analysis of the mechanism of action of JWH-302, focusing on its differential effects on CB1 and CB2 receptors. The information presented herein is intended to support research, and drug development endeavors by providing detailed quantitative data, experimental methodologies, and visual representations of the associated signaling pathways.

Quantitative Data Summary

The binding affinity and functional potency of JWH-302 at human CB1 and CB2 receptors have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: JWH-302 Binding Affinity at CB1 and CB2 Receptors

| Parameter | CB1 Receptor | CB2 Receptor | Selectivity |

| Ki (nM) | 17[1][2][3][4][5] | 89[2][3][4][5] | 5.2-fold for CB1 |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: JWH-302 Functional Activity at CB1 and CB2 Receptors

| Assay | Parameter | CB1 Receptor | CB2 Receptor |

| GTPγS Binding | EC50 (nM) | 29.3[2][3][4][5] | 24.4[2][3][4][5] |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. In the GTPγS binding assay, it reflects the potency of the agonist to activate the G-protein coupled to the receptor.

Mechanism of Action

JWH-302 exerts its effects by acting as an agonist at both CB1 and CB2 receptors. Upon binding, it initiates a cascade of intracellular signaling events.

CB1 vs. CB2 Receptor Selectivity

JWH-302 displays a moderate selectivity for the CB1 receptor over the CB2 receptor, with a Ki value approximately five times lower for CB1[2][3][4][5]. This suggests that at lower concentrations, JWH-302 will preferentially activate CB1 receptors. However, at higher concentrations, it will engage and activate CB2 receptors as well.

G-Protein Coupling and Downstream Signaling

Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs), primarily coupling to the inhibitory G-protein, Gi/o. Activation of these receptors by an agonist like JWH-302 leads to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits, which in turn modulate the activity of various downstream effector proteins.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This is a hallmark of CB1 and CB2 receptor activation.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Both CB1 and CB2 receptor activation can lead to the stimulation of the MAPK/ERK pathway, which is involved in regulating a variety of cellular processes including cell proliferation, differentiation, and survival.

-

Activation of Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Activation of the PI3K/Akt pathway is another downstream consequence of CB1 and CB2 receptor stimulation, playing a crucial role in cell survival and metabolism.

While both receptors share these primary signaling pathways, the magnitude and kinetics of activation, as well as potential engagement of other signaling pathways, may differ, contributing to the distinct physiological effects mediated by CB1 and CB2 activation.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the interaction of JWH-302 with CB1 and CB2 receptors. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of JWH-302 for CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled cannabinoid ligand.

Materials:

-

Membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).

-

JWH-302.

-

Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid agonist (e.g., WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.5 mg/mL BSA, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein), a fixed concentration of [3H]CP-55,940 (typically at or below its Kd value, e.g., 0.5-1.5 nM), and varying concentrations of JWH-302 (e.g., from 10-11 to 10-5 M).

-

Controls:

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of the non-labeled competitor (e.g., 10 µM WIN 55,212-2).

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the JWH-302 concentration to generate a competition curve. The IC50 (the concentration of JWH-302 that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the ability of JWH-302 to activate G-proteins coupled to CB1 and CB2 receptors. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor activation.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

[35S]GTPγS.

-

JWH-302.

-

GDP (Guanosine diphosphate).

-

Non-specific binding control: A high concentration of unlabeled GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, add the cell membrane preparation (10-20 µg protein), a fixed concentration of GDP (e.g., 10-30 µM), and varying concentrations of JWH-302.

-

Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

-

Initiation of Reaction: Add [35S]GTPγS to a final concentration of approximately 0.1 nM to initiate the reaction.

-

Controls:

-

Basal Binding: Wells containing membranes and [35S]GTPγS without any agonist.

-

Non-specific Binding: Wells containing membranes, [35S]GTPγS, and a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other values. Plot the stimulated binding (agonist-induced binding minus basal binding) against the logarithm of the JWH-302 concentration. The EC50 and Emax (maximal stimulation) values are determined by non-linear regression analysis of the dose-response curve.

cAMP Accumulation Assay

This functional assay determines the effect of JWH-302 on the intracellular levels of cyclic AMP (cAMP), typically by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

-

Whole cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

-

JWH-302.

-

Forskolin (an adenylyl cyclase activator).

-

IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation).

-

cAMP assay kit (e.g., based on HTRF, AlphaScreen, or ELISA).

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with IBMX (e.g., 500 µM) for 15-30 minutes at 37°C.

-

Agonist Treatment: Add varying concentrations of JWH-302 to the wells and incubate for 15-30 minutes at 37°C.

-

Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for a further 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the JWH-302 concentration. The IC50 value (the concentration of JWH-302 that causes 50% inhibition) is determined from the dose-response curve.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: CB1 Receptor Signaling Pathway.

Caption: CB2 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: cAMP Accumulation Assay Workflow.

References

In-Vitro Binding Affinity of JWH-302: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro binding affinity of JWH-302, a synthetic cannabinoid of the phenylacetylindole class. This document summarizes quantitative binding data, details relevant experimental protocols, and illustrates the associated signaling pathways, serving as a core resource for researchers in pharmacology and drug development.

Core Data Presentation: Binding Affinity of JWH-302

The in-vitro binding affinity of JWH-302 for the human cannabinoid receptors CB1 and CB2 is a critical determinant of its pharmacological profile. The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) | Receptor Selectivity |

| JWH-302 | CB1 | 17 | ~5-fold for CB1 |

| JWH-302 | CB2 | 89 |

Note: Data is compiled from publicly available pharmacological research.

Experimental Protocols: Determination of In-Vitro Binding Affinity

The determination of the Ki values for JWH-302 is primarily achieved through competitive radioligand binding assays. This method measures the ability of an unlabeled compound (JWH-302) to displace a radiolabeled ligand that has a known high affinity for the cannabinoid receptors.

Key Experimental Method: Competitive Radioligand Binding Assay

This protocol outlines the general steps for determining the binding affinity of JWH-302 for CB1 and CB2 receptors.

1. Materials and Reagents:

- Membrane Preparations: Cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

- Radioligand: A high-affinity cannabinoid receptor radioligand, such as [³H]CP55,940 or [³H]SR141716A.

- Test Compound: JWH-302, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.

- Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing bovine serum albumin (BSA) and divalent cations (e.g., 5 mM MgCl₂, 1 mM CaCl₂).

- Wash Buffer: Ice-cold assay buffer.

- Scintillation Cocktail: A solution for detecting radioactive decay.

- Glass Fiber Filters: To separate bound from free radioligand.

- Filtration Apparatus: A vacuum manifold for rapid filtration.

- Scintillation Counter: To measure radioactivity.

2. Assay Procedure:

- Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (JWH-302).

- Total Binding: Wells containing membranes and radioligand only.

- Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known non-radiolabeled cannabinoid agonist or antagonist to saturate the receptors.

- Test Compound Wells: Wells containing membranes, radioligand, and serial dilutions of JWH-302.

- Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

- Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold. This step separates the receptor-bound radioligand from the free radioligand.

- Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

- Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate Specific Binding: Subtract the non-specific binding from the total binding to determine the specific binding of the radioligand.

- Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of JWH-302.

- Determine IC50: From the competition curve, determine the concentration of JWH-302 that inhibits 50% of the specific binding of the radioligand (the IC50 value).

- Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where:

- [L] is the concentration of the radioligand used in the assay.

- Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for determining Ki of JWH-302.

Signaling Pathway of Cannabinoid Receptors

JWH-302 acts as an agonist at cannabinoid receptors, which are G-protein coupled receptors (GPCRs). Upon binding of an agonist like JWH-302, the receptor undergoes a conformational change, initiating a cascade of intracellular signaling events.

JWH-302: An In-Depth Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific pharmacokinetics and a detailed metabolic map of JWH-302 is limited. This guide provides a comprehensive overview of the existing pharmacodynamic data and outlines the probable metabolic pathways based on the known biotransformation of similar synthetic cannabinoids.

Introduction

JWH-302, chemically identified as 1-pentyl-3-(3-methoxyphenylacetyl)indole, is a synthetic cannabinoid belonging to the phenylacetylindole class. These compounds were initially synthesized as research tools to investigate the structure-activity relationships of ligands for the cannabinoid receptors. JWH-302 functions as an agonist at both the centrally located cannabinoid receptor 1 (CB1) and the peripherally expressed cannabinoid receptor 2 (CB2), displaying a moderate preference for the CB1 receptor. A thorough understanding of its pharmacokinetic and pharmacodynamic properties is essential for researchers in pharmacology, toxicology, and the development of novel therapeutics.

Pharmacodynamics

The pharmacodynamic characteristics of JWH-302 are defined by its molecular interactions with cannabinoid receptors, which trigger downstream intracellular signaling cascades. The key metrics of its activity include its binding affinity (Ki) and its functional potency as an agonist (EC50).

Receptor Binding Affinity

JWH-302 exhibits high-affinity binding to both CB1 and CB2 receptors, with a clear selectivity for the CB1 receptor.

Table 1: Cannabinoid Receptor Binding Affinities of JWH-302

| Receptor | Binding Affinity (Ki) (nM) |

| CB1 | 17 |

| CB2 | 89 |

Data compiled from publicly available scientific literature.

Functional Activity

The functional efficacy of JWH-302 as a cannabinoid receptor agonist has been determined through assays such as GTPγS binding. These studies have established that JWH-302 acts as a highly efficacious full agonist at the CB1 receptor and as a partial agonist at the CB2 receptor.

Table 2: Functional Activity of JWH-302 at Cannabinoid Receptors

| Assay | Receptor | EC50 (nM) | Efficacy |

| GTPγS Binding | CB1 | 29.3 ± 0.8 | Full Agonist |

| GTPγS Binding | CB2 | 24.4 ± 6.9 | Partial Agonist |

Data compiled from publicly available scientific literature.

Signaling Pathway

As an agonist of cannabinoid receptors, JWH-302 is presumed to activate the canonical G-protein coupled receptor (GPCR) signaling pathway. This activation typically involves the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP), along with the modulation of various ion channels and protein kinase cascades.

Caption: JWH-302 activated cannabinoid receptor signaling pathway.

Pharmacokinetics

Specific pharmacokinetic parameters for JWH-302, including its half-life (t½), clearance rate (CL), volume of distribution (Vd), and oral bioavailability, are not extensively documented in the public domain. However, general characteristics can be inferred from the behavior of other synthetic cannabinoids of the JWH series.

Absorption, Distribution, Metabolism, and Excretion (ADME) - General Overview

-

Absorption: JWH-302 is a lipophilic molecule and is therefore expected to be readily absorbed following oral administration. However, it may be subject to significant first-pass metabolism in the liver.

-

Distribution: Its lipophilic nature suggests a large volume of distribution, with the ability to easily penetrate the blood-brain barrier and exert its psychoactive effects.

-

Metabolism: JWH-302 is anticipated to undergo extensive Phase I and Phase II metabolic transformations, primarily in the liver. The detection of JWH-302 in urine samples in forensic cases indicates that its metabolites are excreted via the renal route.[1]

-

Excretion: The metabolic products of JWH-302 are likely eliminated from the body through both urine and feces.

Metabolism

While the precise metabolic fate of JWH-302 has not been definitively established, the known metabolic pathways of other phenylacetylindoles and JWH compounds provide a strong indication of its likely biotransformation. The primary metabolic reactions are expected to include:

-

Hydroxylation: The enzymatic addition of a hydroxyl group (-OH) to the pentyl side chain or the indole core.

-

N-dealkylation: The cleavage and removal of the N-pentyl group.

-

Carboxylation: The oxidation of the terminal methyl group of the pentyl side chain to form a carboxylic acid.

-

Glucuronidation: The conjugation of hydroxylated metabolites with glucuronic acid, a Phase II reaction that increases water solubility and facilitates renal excretion.

Caption: Postulated metabolic pathway for JWH-302.

Experimental Protocols

Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity of a test compound for a specific receptor by measuring its ability to compete with and displace a radiolabeled ligand.

-

Materials:

-

Cell membrane preparations expressing human CB1 or CB2 receptors.

-

A suitable radioligand (e.g., [³H]CP-55,940).

-

Unlabeled JWH-302 as the competitor.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Glass fiber filters.

-

A liquid scintillation counter.

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand in the presence of a range of concentrations of JWH-302.

-

The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

The concentration of JWH-302 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

-

The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of G-proteins coupled to a receptor following agonist binding.

-

Materials:

-

Cell membrane preparations expressing human CB1 or CB2 receptors.

-

[³⁵S]GTPγS.

-

JWH-302.

-

Guanosine diphosphate (GDP).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

A liquid scintillation counter.

-

-

Procedure:

-

Cell membranes are pre-incubated with various concentrations of JWH-302 in the presence of GDP.

-

The binding reaction is initiated by the addition of [³⁵S]GTPγS.

-

The mixture is incubated to allow for the binding of [³⁵S]GTPγS to the activated G-proteins.

-

The reaction is stopped, and the bound [³⁵S]GTPγS is separated from the free form by filtration.

-

The radioactivity on the filters is measured.

-

The specific binding of [³⁵S]GTPγS is plotted against the concentration of JWH-302 to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

-

Conclusion

JWH-302 is a potent agonist at both CB1 and CB2 receptors, with a higher affinity for the CB1 receptor. While its pharmacodynamic properties have been partially elucidated, there remains a significant knowledge gap concerning its pharmacokinetic profile and detailed metabolic fate. Further research, including in vivo studies in animal models and in vitro metabolism experiments utilizing human liver microsomes, is imperative to fully characterize the absorption, distribution, metabolism, and excretion of JWH-302. Such data are crucial for a comprehensive risk assessment of the compound and for guiding any future therapeutic development.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of JWH-302

For Researchers, Scientists, and Drug Development Professionals

Abstract

JWH-302, a synthetic cannabinoid of the phenylacetylindole class, has garnered significant interest within the scientific community for its notable affinity as a cannabinoid receptor agonist. This technical guide provides a comprehensive overview of the synthesis pathway of JWH-302, complete with detailed experimental protocols. Furthermore, it delineates the compound's key chemical and pharmacological properties, presenting quantitative data in a structured format for ease of comparison and analysis. This document is intended to serve as a core resource for researchers engaged in the study of synthetic cannabinoids and the development of novel therapeutic agents.

Chemical Properties of JWH-302

JWH-302, with the IUPAC name 2-(3-methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one, is a synthetic cannabinoid belonging to the phenylacetylindole family. It is a positional isomer of the more widely known JWH-250.[1] The compound's fundamental chemical and physical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 2-(3-methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one | [1] |

| CAS Number | 864445-45-4 | [1] |

| Molecular Formula | C₂₂H₂₅NO₂ | [1] |

| Molecular Weight | 335.44 g/mol | [1] |

| Appearance | Crystalline solid (typical) | N/A |

| Purity | ≥98% (commercially available) | N/A |

| UV max (in Ethanol) | 210, 245, 306 nm | N/A |

Solubility

| Solvent | Solubility | Reference |

| DMF | 20 mg/mL | N/A |

| DMSO | 20 mg/mL | N/A |

| Ethanol | 30 mg/mL | N/A |

Pharmacological Properties

JWH-302 functions as a cannabinoid receptor agonist with a moderate affinity for both the CB1 and CB2 receptors.[1] Its binding affinities and functional activities are crucial for understanding its pharmacological profile.

Receptor Binding Affinities and Functional Activity

| Receptor | Binding Affinity (Kᵢ) | Functional Activity (EC₅₀) | Efficacy (Eₘₐₓ) | Reference |

| CB₁ | 17 ± 2 nM | 29 nM | >90% | [2] |

| CB₂ | 146 ± 36 nM | N/A | N/A | [2] |

Synthesis Pathway of JWH-302

The synthesis of JWH-302 is typically achieved through a two-step process. The first step involves the N-alkylation of indole to produce the intermediate, 1-pentylindole. The second and final step is the Friedel-Crafts acylation of 1-pentylindole with 3-methoxyphenylacetyl chloride.[2]

Detailed Experimental Protocols

The following protocols are based on established chemical literature for the synthesis of phenylacetylindoles and related compounds.[2]

Step 1: Synthesis of 1-Pentylindole (Intermediate)

This procedure outlines the N-alkylation of indole.

-

Materials:

-

Indole

-

1-Bromopentane

-

Potassium hydroxide (KOH) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole in the chosen solvent (DMF or DMSO).

-

Cool the solution in an ice bath.

-

Slowly add the base (e.g., powdered KOH or NaH) to the stirred solution.

-

After the addition of the base is complete, allow the mixture to stir at room temperature for 1 hour.

-

Slowly add 1-bromopentane to the reaction mixture.

-

Heat the reaction mixture (e.g., to 50-60 °C) and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-pentylindole.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Step 2: Synthesis of 3-Methoxyphenylacetyl Chloride (Reagent)

This procedure describes the conversion of 3-methoxyphenylacetic acid to its corresponding acyl chloride.

-

Materials:

-

3-Methoxyphenylacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

A catalytic amount of DMF (if using oxalyl chloride)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 3-methoxyphenylacetic acid in the chosen anhydrous solvent.

-

If using oxalyl chloride, add a catalytic amount of DMF.

-

Slowly add thionyl chloride or oxalyl chloride to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-methoxyphenylacetyl chloride, which can often be used in the next step without further purification.

-

Step 3: Synthesis of JWH-302 (Final Product)

This final step involves the Friedel-Crafts acylation of 1-pentylindole.[2]

-

Materials:

-

1-Pentylindole

-

3-Methoxyphenylacetyl chloride

-

Dimethylaluminum chloride (Me₂AlCl) solution in hexanes

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1-pentylindole in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1.5 equivalents of dimethylaluminum chloride solution to the stirred solution of 1-pentylindole.

-

Stir the resulting mixture at 0 °C for 1 hour.

-

In a separate flask, dissolve 1.5 equivalents of 3-methoxyphenylacetyl chloride in anhydrous DCM.

-

Slowly add the solution of 3-methoxyphenylacetyl chloride to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude JWH-302.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Cannabinoid Receptor Signaling

JWH-302, as an agonist, activates the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of JWH-302. The outlined synthetic pathway and experimental protocols offer a practical framework for the laboratory preparation of this compound. The summarized chemical and pharmacological data serve as a valuable reference for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigation into the structure-activity relationships of JWH-302 and its analogs may lead to the development of novel therapeutic agents with improved selectivity and efficacy.

References

- 1. A general method for acylation of indoles at the 3-position with acyl chlorides in the presence of dialkylaluminum chloride. | Semantic Scholar [semanticscholar.org]

- 2. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

An In-depth Technical Guide to the Solubility and Stability of JWH-302

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of JWH-302 (1-pentyl-3-(3-methoxyphenylacetyl)indole), a synthetic cannabinoid of the phenylacetylindole class.[1] Understanding these properties is critical for the accurate preparation of standards, formulation development, and the design of analytical methods in forensic, toxicological, and pharmaceutical research.

JWH-302: Compound Overview

JWH-302 is a cannabimimetic indole that functions as a cannabinoid agonist with moderate affinity for both the CB1 (Kᵢ = 17 nM) and CB2 (Kᵢ = 89 nM) receptors.[1][2] It is a positional isomer of JWH-250 and shares an identical molecular weight, which can make differentiation by GC-MS challenging.[1]

-

Formal Name: 2-(3-methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone[2]

Solubility Profile

JWH-302, like most synthetic cannabinoids, is a highly lipophilic compound.[5] This characteristic dictates its high solubility in organic solvents and low solubility in aqueous solutions.[5] Quantitative solubility data is essential for preparing stock solutions and experimental media.

The following table summarizes the known solubility of JWH-302 in various common laboratory solvents.

| Solvent | Concentration | Citation |

| DMF (Dimethylformamide) | 30 mg/mL | [2] |

| DMSO (Dimethyl sulfoxide) | 30 mg/mL | [2] |

| Ethanol | 30 mg/mL | [2] |

| Methyl Acetate | 50 mg/mL (Supplied as) | [2] |

| Ethanol:PBS (pH 7.2) (1:2) | 0.33 mg/mL | [2] |

General Notes on Solubility: Synthetic cannabinoids generally show good solubility in medium to low polarity organic solvents such as methanol, acetonitrile, acetone, and isooctane.[5] For analytical purposes, solvents like methanol or acetonitrile are commonly used to prepare standards and extract the compounds from matrices.[6]

Stability Profile

The stability of JWH-302 is crucial for ensuring the integrity of analytical standards and the validity of experimental results over time. Stability is influenced by storage conditions, solvent, temperature, and exposure to light.

-

Solid Form: When stored as a solid at -20°C, JWH-302 is stable for at least four years.[2]

-

In Solution: For solutions, storage at low temperatures (e.g., -20°C) is recommended to minimize degradation. The choice of solvent can also impact stability. While specific long-term solution stability data for JWH-302 is not widely published, studies on other synthetic cannabinoids show that many are relatively stable in whole blood when stored at ambient temperature, +4°C, or -20°C for at least one week.[7] However, degradation can occur.

Synthetic cannabinoids can be susceptible to degradation through several mechanisms:

-

Hydrolysis: The amide and ester groups present in many synthetic cannabinoids are prone to hydrolysis.[8] While JWH-302 contains a ketone rather than a more labile ester, the overall molecular structure can still be susceptible to degradation in highly acidic or basic aqueous solutions.

-

Oxidation: The indole ring in JWH-302 is a potential site for oxidation. Forced degradation studies on other indole-containing compounds have shown that oxidation (e.g., using hydrogen peroxide) can lead to the formation of kynuric and other rearranged degradants.[9]

-

Thermal Decomposition: During analysis by Gas Chromatography (GC), thermal decomposition can occur. For some synthetic cannabinoids, this can lead to the formation of artifacts, complicating analysis.[8] For example, AM-2201 can thermally degrade into JWH-018.[8]

-

Photostability: Photostability testing is an integral part of stress testing for active substances.[10][11] Exposure to UV or visible light can induce degradation, and it is recommended that solutions be stored in amber vials or protected from light.

The following diagram illustrates potential degradation pathways for a phenylacetylindole compound like JWH-302.

Caption: Potential degradation pathways for JWH-302.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of JWH-302.

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

-

Materials: JWH-302 (solid), selected solvents (e.g., ethanol, acetonitrile, buffered solutions), shaker/incubator, centrifuge, analytical balance, HPLC-UV or LC-MS/MS system, volumetric flasks, and appropriate filters (e.g., 0.22 µm PTFE).

-

Preparation of Saturated Solution:

-

Add an excess amount of solid JWH-302 to a known volume of the selected solvent in a sealed vial. The excess solid ensures that equilibrium is reached.

-

Place the vial in a shaker/incubator set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is achieved.

-

-

Sample Processing:

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.

-

-

Quantification:

-

Prepare a series of calibration standards of JWH-302 of known concentrations in the same solvent.

-

Dilute the filtered supernatant with a known volume of solvent to bring its concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample using a validated HPLC-UV or LC-MS/MS method.[12]

-

Calculate the concentration of JWH-302 in the original supernatant by applying the dilution factor. The result is the solubility in units such as mg/mL.

-

This protocol evaluates the stability of JWH-302 in a specific solvent under defined storage conditions.[13] It is critical for establishing the shelf-life of stock and working solutions.

-

Objective: To determine the time frame during which a JWH-302 solution remains within an acceptable percentage (e.g., ±10%) of its initial concentration under specified conditions.

-

Materials: JWH-302, selected solvent, volumetric flasks, amber HPLC vials, validated stability-indicating HPLC method.

-

Procedure:

-

Initial Preparation (T=0): Prepare a stock solution of JWH-302 at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

Aliquoting: Dispense the solution into multiple amber vials to be stored under different conditions (e.g., room temperature (25°C), refrigerated (4°C), and frozen (-20°C)). Protect one set from light to assess photostability.

-

Analysis Schedule: Analyze the solutions at predetermined time points (e.g., 0, 6, 12, 24, 48 hours, and weekly thereafter).[13]

-

Analysis at Each Time Point:

-

Prepare a fresh ("T=0") standard solution of JWH-302 at the same concentration as the initial stock solution.

-

Analyze the freshly prepared standard and the stored stability samples using a validated HPLC method.

-

The method should be able to separate the parent JWH-302 peak from any potential degradant peaks.

-

-

-

Data Evaluation:

-

Calculate the concentration of JWH-302 in the stored samples relative to the freshly prepared standard at each time point.

-

Express the stability as a percentage of the initial (T=0) concentration.

-

The solution is considered stable as long as the concentration remains within the predefined acceptance criteria (e.g., 90-110% of the initial value).

-

The following diagram outlines the experimental workflow for this stability assessment.

Caption: Experimental workflow for JWH-302 solution stability testing.

References

- 1. JWH-302 - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Jwh 302 | C22H25NO2 | CID 11493740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. unodc.org [unodc.org]

- 6. digitalcommons.liu.edu [digitalcommons.liu.edu]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

- 9. Oxidative degradation pathways of beclabuvir hydrochloride mediated by hydrogen peroxide and UV/Vis light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. ema.europa.eu [ema.europa.eu]

- 12. scispace.com [scispace.com]

- 13. pharmaguru.co [pharmaguru.co]

Historical context of JWH series synthetic cannabinoids

An In-depth Technical Guide to the Historical Context of JWH Series Synthetic Cannabinoids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The JWH series of synthetic cannabinoids represents a significant chapter in the study of the endocannabinoid system. Originally developed as potent and selective pharmacological tools to probe cannabinoid receptor function, these compounds inadvertently became foundational components of recreational drugs known as "Spice" or "K2." This guide provides a detailed historical and technical overview of the JWH series, from their academic origins to their widespread societal impact. It includes a summary of their receptor binding affinities, detailed experimental protocols for their synthesis and evaluation, and visual representations of their signaling pathways and the scientific workflow used to characterize them. This document is intended to serve as a comprehensive resource for professionals in pharmacology, medicinal chemistry, and drug development.

Historical Context and Development

The story of the JWH series is intrinsically linked to the work of Professor John W. Huffman at Clemson University.

-

Origins of Research (1980s-1990s): Beginning in 1984, Huffman's research group embarked on a project to synthesize novel cannabinoid compounds.[1] The primary goal, funded by the National Institute on Drug Abuse (NIDA), was to create molecular probes to study the newly discovered endocannabinoid system.[1][2] At the time, the cannabinoid receptors, CB1 (discovered in 1988) and CB2, were of great interest to the scientific community for their potential therapeutic applications in pain management, appetite stimulation, and immune modulation.[3][4]

-

Synthesis of JWH Compounds: Over two decades, Huffman's laboratory synthesized over 400 synthetic cannabinoids, with the "JWH" prefix denoting the initials of their creator.[1][5] These compounds, primarily from the naphthoylindole family, were designed to be potent and selective agonists for the CB1 and CB2 receptors.[6][7] One of the most notable compounds, JWH-018 , was first synthesized in the mid-1990s (variously reported as 1993 or 1995).[2][8] It was developed as a research tool and was found to have a significantly higher binding affinity for the CB1 receptor than Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[9][10]

-

Unintended Public Emergence (Late 2000s): The synthesis methods for JWH-018 and other related compounds were published in peer-reviewed scientific journals, as is standard academic practice.[2] Huffman noted that the chemistry was relatively simple, involving only a few steps and starting materials.[2] In the late 2000s, clandestine laboratories utilized this publicly available information to manufacture JWH compounds on a large scale.[2][6] These potent cannabinoids were then sprayed onto herbal mixtures and marketed as "legal highs" or "herbal incense" under brand names like "Spice" and "K2."[1][2] In December 2008, German authorities first identified JWH-018 as the active ingredient in several "Spice" products.[9][10]

-

Public Health and Regulatory Response: The widespread availability and high potency of these synthetic cannabinoids led to a public health crisis, with numerous reports of adverse effects including anxiety, psychosis, seizures, and even death.[4][11] Unlike THC, which is a partial agonist at the CB1 receptor, many JWH compounds like JWH-018 are full agonists, leading to a more intense and unpredictable physiological response.[3][12] This crisis prompted a global regulatory response, with many countries and jurisdictions moving to ban specific JWH compounds and their analogs, classifying them as Schedule I controlled substances.[1][7]

Quantitative Data: Receptor Binding Affinities

The primary molecular targets for the JWH series are the cannabinoid receptors CB1 and CB2. The binding affinity of a compound for these receptors is typically expressed as the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity. The following table summarizes the Kᵢ values for several key JWH compounds compared to the natural cannabinoid Δ⁹-THC.

| Compound | Chemical Class | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Selectivity |

| Δ⁹-THC | Dibenzopyran | 40.7 | 36.4 | CB2 (1.1x) |

| JWH-018 | Naphthoylindole | 9.00 ± 5.00 | 2.94 ± 2.65 | CB2 (3.1x) |

| JWH-073 | Naphthoylindole | 8.9 ± 1.8 | 38.3 ± 7.2 | CB1 (4.3x) |

| JWH-200 | Phenylacetylindole | 42 ± 11 | 7.1 ± 1.8 | CB2 (5.9x) |

| JWH-210 | Naphthoylindole | 0.46 ± 0.05 | 0.69 ± 0.04 | CB1 (1.5x) |

| JWH-250 | Phenylacetylindole | 11 ± 2 | 33 ± 4 | CB1 (3.0x) |

| Data compiled from multiple sources, including Wikipedia's aggregated list from Huffman's publications and others.[3][13][14] |

Experimental Protocols

The characterization of JWH compounds involves a multi-step process including chemical synthesis, confirmation of structure, and a series of in vitro and in vivo pharmacological assays.

Synthesis of Naphthoylindoles (e.g., JWH-018)

The synthesis of JWH-018 and related naphthoylindoles is a two-step process.[15]

Step 1: Friedel-Crafts Acylation

-

Objective: To create the core (1H-indol-3-yl)(naphthalene-1-yl)methanone intermediate.

-

Reagents: Indole, 1-naphthoyl chloride, diethylaluminium chloride (Et₂AlCl) as a Lewis acid catalyst, and toluene as the solvent.

-

Procedure:

-

Dissolve indole in toluene and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of diethylaluminium chloride in toluene to the reaction mixture.

-

Add 1-naphthoyl chloride dropwise to the mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction carefully with an aqueous acid solution (e.g., HCl).

-

Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) and water.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting intermediate product by column chromatography or recrystallization.

-

Step 2: N-Alkylation

-

Objective: To add the alkyl chain (e.g., a pentyl group for JWH-018) to the indole nitrogen.

-

Reagents: The intermediate from Step 1, an alkyl halide (e.g., 1-bromopentane for JWH-018), a base (e.g., potassium hydroxide, KOH), and a solvent system (e.g., dimethylformamide/acetone).

-

Procedure:

-

Dissolve the intermediate and potassium hydroxide in the solvent mixture.

-

Cool the mixture to 0 °C.

-

Add the appropriate alkyl halide (1-bromopentane) dropwise.

-

Allow the reaction to warm and proceed at a slightly elevated temperature (e.g., 40 °C) for approximately 4 hours.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove inorganic salts.

-

Dry the organic layer and concentrate it.

-

Purify the final product (JWH-018) using column chromatography with a hexane/ethyl acetate solvent system.[15]

-

-

Confirm the structure and purity using techniques like ¹H NMR, HPLC, and high-resolution mass spectrometry.[15]

Cannabinoid Receptor Binding Assay (Competitive Radioligand)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[5][10]

-

Materials & Reagents:

-

Receptor Source: Cell membranes from cell lines engineered to express high levels of human CB1 or CB2 receptors (e.g., HEK-293, CHO cells).[5]

-

Radioligand: A high-affinity cannabinoid agonist or antagonist labeled with a radioisotope, typically [³H]CP-55,940.[16]

-

Test Compound: The JWH compound of interest, dissolved in a suitable solvent like DMSO.

-

Binding Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA), pH 7.4.[5]

-

Wash Buffer: Typically 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.[5]

-

Instrumentation: Scintillation counter, vacuum filtration manifold with glass fiber filters.

-

-

Procedure:

-

Prepare serial dilutions of the unlabeled test compound (e.g., JWH-018).

-

In assay tubes, combine the receptor-containing cell membranes, a fixed concentration of the radioligand ([³H]CP-55,940), and varying concentrations of the test compound.

-

Prepare control tubes for:

-

Total Binding: Contains membranes and radioligand only (no competitor).

-

Non-specific Binding: Contains membranes, radioligand, and a high concentration of a non-radiolabeled, high-affinity cannabinoid to saturate the receptors.

-

-

Incubate the mixture at a controlled temperature (e.g., 30-37 °C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.[5]

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound ligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) from the curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Functional Efficacy Assay (cAMP Inhibition)

This assay measures a compound's ability to act as an agonist by quantifying its effect on a downstream signaling event: the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.[17]

-

Materials & Reagents:

-

Cell Line: A cell line expressing the target receptor (e.g., rat CB₁R-transfected HEK-293 cells).[17]

-

Forskolin: A direct activator of adenylyl cyclase used to stimulate cAMP production.

-

Test Compound: The JWH compound of interest.

-

cAMP Detection Kit: A commercial kit for quantifying cAMP levels, often based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[17]

-

-

Procedure:

-

Culture the cells in 384-well plates for 24-48 hours.

-

Prepare serial dilutions of the test compounds.

-

Pre-treat the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Add the test compound dilutions to the cells along with a fixed concentration of forskolin (e.g., 2 µM) to stimulate cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37 °C.

-

Lyse the cells and follow the manufacturer's protocol for the cAMP detection kit to measure the intracellular cAMP concentration.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of the test compound.

-

Use non-linear regression to fit a dose-response curve and determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect, i.e., maximal inhibition of forskolin-stimulated cAMP).

-

The Eₘₐₓ value, relative to a known full agonist, indicates whether the compound is a full or partial agonist.

-

Visualizations: Workflows and Pathways

Experimental Workflow for Cannabinoid Characterization

The following diagram illustrates the logical progression of experiments used to synthesize and characterize a novel cannabinoid compound like those in the JWH series.

References

- 1. researchgate.net [researchgate.net]

- 2. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. JWH-018 - Wikipedia [en.wikipedia.org]

- 4. Synthetic Cannabinoids | Flanary Law Firm, PLLC [flanarylawfirm.com]

- 5. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 12. JWH-018 and JWH-073: Δ9-Tetrahydrocannabinol-Like Discriminative Stimulus Effects in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 13. List of JWH cannabinoids - Wikipedia [en.wikipedia.org]

- 14. JWH-073 - Wikipedia [en.wikipedia.org]

- 15. 2.1 Synthesis of synthetic cannabinoids [bio-protocol.org]

- 16. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Differentiation between low- and high-efficacy CB1 receptor agonists using a drug discrimination protocol for rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Functional Groups of JWH-302

This technical guide provides a comprehensive overview of the molecular structure, functional groups, and pharmacological properties of JWH-302, a synthetic cannabinoid of the phenylacetylindole family. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cannabinoid receptor ligands.

Molecular Structure and Chemical Identity

JWH-302, with the chemical formula C₂₂H₂₅NO₂, is systematically named 2-(3-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone.[1][2] It belongs to the phenylacetylindole class of synthetic cannabinoids and is a positional isomer of JWH-250.[3] The molecule has a molar mass of approximately 335.44 g·mol⁻¹.[3][4]

The core structure of JWH-302 consists of an indole ring system substituted at the 1-position with a pentyl chain and at the 3-position with a methoxyphenylacetyl group. This specific arrangement of functional groups dictates its interaction with cannabinoid receptors.

Key Structural Features:

-

Indole Core: A bicyclic aromatic heterocycle that serves as the scaffold for the other functional groups.

-

1-Pentyl Chain: An alkyl chain attached to the nitrogen atom of the indole ring. This group influences the lipophilicity of the molecule and its binding affinity for cannabinoid receptors.

-

3-Phenylacetyl Group: A phenylacetyl moiety linked to the 3-position of the indole core. This group is crucial for cannabinoid receptor activation.

-

Methoxy Group: A methoxy substituent is located at the 3-position of the phenyl ring of the phenylacetyl group. The position of this group distinguishes JWH-302 from its isomers and modulates its receptor binding profile.

Functional Groups and their Significance

The pharmacological activity of JWH-302 is a direct result of the interplay between its constituent functional groups:

-

Indole Amine: The nitrogen-containing indole ring is a common feature in many synthetic cannabinoids and is essential for binding to the cannabinoid receptors.

-

Alkyl Chain (Pentyl): The length and branching of the alkyl chain at the N1 position of the indole ring are critical determinants of binding affinity and potency. A pentyl chain is often found to confer high affinity.

-

Ketone (Carbonyl Group): The ketone within the phenylacetyl linker acts as a hydrogen bond acceptor, which is a key interaction point within the cannabinoid receptor binding pocket.

-

Ether (Methoxy Group): The methoxy group on the phenyl ring influences the electronic properties and conformation of the phenylacetyl moiety, thereby modulating the binding affinity and selectivity for CB1 and CB2 receptors.

-

Aromatic Rings (Indole and Phenyl): The two aromatic systems contribute to the molecule's ability to engage in π-stacking and hydrophobic interactions within the receptor binding site.

Pharmacological Data

JWH-302 acts as a cannabinoid agonist with moderate affinity for both the CB1 and CB2 receptors.[3] It exhibits a slight selectivity for the CB1 receptor.[2][5] The following table summarizes the key quantitative pharmacological parameters for JWH-302.

| Parameter | Receptor | Value (nM) | Reference |

| Binding Affinity (Ki) | CB₁ | 17 | [3] |

| CB₂ | 89 | ||

| Functional Activity (EC₅₀) | CB₁ | 29.3 | |

| CB₂ | 24.4 |

Experimental Protocols

The pharmacological data presented above are typically determined through standardized in vitro assays. The following sections outline the general methodologies for these key experiments.

Cannabinoid Receptor Binding Affinity (Ki) Determination

The binding affinity of JWH-302 to cannabinoid receptors is determined using a competitive radioligand binding assay. This assay measures the ability of the unlabeled compound (JWH-302) to displace a known radiolabeled cannabinoid ligand from the CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing either human CB1 or CB2 receptors are prepared from cultured cells or animal tissues.

-

Assay Buffer: A suitable buffer is prepared, typically containing Tris-HCl, MgCl₂, CaCl₂, and bovine serum albumin (BSA).

-

Incubation: A fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of JWH-302.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of JWH-302 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Activity (EC₅₀) Determination using GTPγS Binding Assay

The functional activity of JWH-302 as a cannabinoid receptor agonist is assessed using a [³⁵S]GTPγS binding assay. This assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding.

Methodology:

-

Membrane Preparation: As with the binding assay, membranes from cells expressing CB1 or CB2 receptors are prepared.

-

Assay Buffer: A buffer containing HEPES, MgCl₂, NaCl, and GDP is used.

-

Incubation: The receptor membranes are incubated with varying concentrations of JWH-302 in the presence of [³⁵S]GTPγS and a fixed concentration of GDP.

-

Termination and Separation: The reaction is terminated by the addition of ice-cold buffer, and the membranes are rapidly filtered to separate bound from free [³⁵S]GTPγS.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.

-

Data Analysis: The concentration-response curve is plotted, and the EC₅₀ value (the concentration of JWH-302 that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect) are determined by non-linear regression.

References

- 1. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

Potential Therapeutic Applications of JWH-302 Analogs: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic cannabinoid JWH-302, a member of the phenylacetylindole class, has garnered interest for its activity as a cannabinoid receptor agonist.[1] This technical guide provides an in-depth overview of JWH-302 and its structural analogs, focusing on their pharmacological properties, potential therapeutic applications, and the experimental methodologies used for their evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

JWH-302 (1-pentyl-3-(3-methoxyphenylacetyl)indole) is a potent agonist at both the CB1 and CB2 cannabinoid receptors, with a moderate preference for the CB1 receptor.[2] The exploration of its analogs has been driven by the quest for compounds with improved therapeutic indices, including enhanced selectivity for the CB2 receptor to minimize the psychoactive effects associated with CB1 receptor activation.[3] This guide will delve into the structure-activity relationships within this chemical class, present key pharmacological data, and detail the experimental protocols necessary for their study.

Pharmacological Data of JWH-302 and Analogs

The pharmacological activity of JWH-302 and its analogs is primarily determined by their binding affinity (Ki) for the CB1 and CB2 receptors and their functional efficacy as agonists. The following tables summarize the available quantitative data for a selection of phenylacetylindole analogs.

| Compound | Phenylacetyl Substituent | CB1 Ki (nM) | CB2 Ki (nM) | CB1/CB2 Selectivity Ratio | Reference |

| JWH-302 | 3-methoxy | 17 | 89 | 0.19 | [2] |

| JWH-250 | 2-methoxy | 11 | 33 | 0.33 | [1] |

| JWH-251 | 2-methyl | 29 | 162 | 0.18 | [4] |

| JWH-167 | Unsubstituted | 98 | 133 | 0.74 | [5] |

| JWH-205 | 2-methyl (on indole) | 98 | 133 | 0.74 | [5] |

| JWH-302 Analog (Chloro) | 2-chloro | 14 | 40 | 0.35 | [5] |

| JWH-302 Analog (Bromo) | 2-bromo | 12 | 35 | 0.34 | [5] |

| JWH-302 Analog (Fluoro) | 2-fluoro | 15 | 45 | 0.33 | [5] |

| Compound | In Vivo Cannabinoid Tetrad - Average Potency (µmol/kg) | Reference |

| JWH-250 | 1.8 | [5] |

| JWH-302 | 2.5 | [5] |

| JWH-251 | 3.2 | [5] |

| JWH-167 | 12.5 | [5] |

Structure-Activity Relationships (SAR)

The phenylacetylindole scaffold offers several points for chemical modification, each influencing the compound's affinity and selectivity for the cannabinoid receptors.

-

Substitution on the Phenylacetyl Ring: The position and nature of the substituent on the phenylacetyl group are critical for activity. Generally, 2-substituted analogs (like JWH-250) and 3-substituted analogs (like JWH-302) exhibit good affinity for both CB1 and CB2 receptors.[4] In contrast, 4-substituted analogs show significantly reduced affinity.[4] Halogenation at the 2-position of the phenyl ring tends to maintain or slightly improve affinity.[5]

-

N-Alkyl Chain: The length of the N-alkyl chain on the indole ring also plays a crucial role in receptor affinity. A pentyl chain, as seen in JWH-302 and many other potent synthetic cannabinoids, is often optimal for high affinity.[6]

-

Indole Core Modifications: Modifications to the indole core, such as methylation at the 2-position (e.g., JWH-205), can influence potency.[5]

Potential Therapeutic Applications

While research into the specific therapeutic applications of JWH-302 analogs is still emerging, the pharmacological profile of this class of compounds suggests potential in several areas, primarily driven by their interaction with the CB2 receptor, which is predominantly expressed in immune cells and is implicated in inflammatory processes.

-

Inflammatory Pain: CB2 receptor agonists have demonstrated efficacy in preclinical models of inflammatory pain.[7] By selectively targeting CB2 receptors, JWH-302 analogs with high CB2 selectivity could offer analgesic effects without the psychoactive side effects associated with CB1 activation. For instance, the CB2 agonist JWH-015 has been shown to inhibit interleukin-1β-induced inflammation in rheumatoid arthritis synovial fibroblasts.[7]

-

Neuropathic Pain: The endocannabinoid system is a validated target for the treatment of neuropathic pain.[8] Cannabinoids have been shown to be effective in various animal models of neuropathic pain.[8] Analogs of JWH-302 with favorable pharmacokinetic profiles and high CB2 selectivity could be explored for this indication.

-

Neuroinflammation and Neuroprotection: CB2 receptor activation has been linked to neuroprotective effects, partly through the suppression of neuroinflammation.[5] While direct evidence for JWH-302 analogs is limited, the broader class of cannabinoids has shown promise in models of neurodegenerative diseases.[5]

It is important to note that many in vivo studies on phenylacetylindoles have focused on the cannabinoid tetrad (hypomotility, catalepsy, antinociception, and hypothermia), which is largely indicative of CB1-mediated psychoactive effects.[9] Future research should focus on evaluating the therapeutic potential of CB2-selective JWH-302 analogs in relevant disease models.

Experimental Protocols

Synthesis of Phenylacetylindole Analogs

The synthesis of JWH-302 and its analogs typically involves a Friedel-Crafts acylation of an N-alkylated indole. The following is a general synthetic scheme for a representative phenylacetylindole.

General synthetic route for JWH-302 analogs.

Step 1: N-Alkylation of Indole To a solution of indole in a suitable solvent such as dimethylformamide (DMF), a base like sodium hydride (NaH) is added. After stirring, the appropriate alkyl halide (e.g., 1-bromopentane for a pentyl chain) is added, and the reaction is stirred until completion. The product, N-alkylated indole, is then isolated and purified.[10]

Step 2: Friedel-Crafts Acylation The N-alkylated indole is dissolved in a dry, non-polar solvent like dichloromethane (DCM). A Lewis acid, such as aluminum chloride (AlCl₃), is added, followed by the dropwise addition of the desired substituted phenylacetyl chloride (e.g., 3-methoxyphenylacetyl chloride for JWH-302). The reaction is stirred until completion, then quenched and worked up to yield the final phenylacetylindole analog, which is typically purified by column chromatography.[1]

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the CB1 or CB2 receptor by measuring its ability to displace a radiolabeled cannabinoid ligand.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JWH-302 - Wikipedia [en.wikipedia.org]

- 3. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cannabinoids as pharmacotherapies for neuropathic pain: From the bench to the bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Pentyl-3-Phenylacetylindoles and JWH-018 Share In Vivo Cannabinoid Profiles in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of Aminoalkylindole Derivatives as Cannabinoid Receptor Ligands with Potential for Treatment of Alcohol Abuse - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Forced Degradation and Identification of JWH-302

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide based on established principles of forced degradation, chemical reactivity, and analogy to structurally related synthetic cannabinoids. As of the date of this publication, specific experimental studies on the forced degradation of JWH-302 are not publicly available. Therefore, the degradation pathways and products described herein are predictive.

Introduction

JWH-302, or 1-pentyl-3-(3-methoxyphenylacetyl)indole, is a synthetic cannabinoid of the phenylacetylindole class. Like other compounds in this class, it acts as an agonist at the cannabinoid receptors CB1 and CB2. The chemical stability of such molecules is a critical parameter, influencing their shelf-life, formulation, and the safety profile of any related product. Forced degradation studies are essential to identify potential degradation products that may arise under various environmental stressors, thereby informing the development of stability-indicating analytical methods and ensuring product quality and safety.

This guide outlines a comprehensive, albeit theoretical, framework for conducting a forced degradation study on JWH-302. It details hypothetical experimental protocols, predicts potential degradation products based on the chemical structure of JWH-302, and describes the analytical methodologies required for their identification and characterization.

Predicted Degradation Pathways of JWH-302

The structure of JWH-302 features several moieties susceptible to chemical degradation, including the indole ring, the N-pentyl chain, the carbonyl group, and the methoxy-substituted phenyl ring. Based on the known degradation and metabolic pathways of other JWH compounds, particularly its isomer JWH-250, the following degradation pathways are predicted.

-

Oxidative Degradation: The electron-rich indole ring is prone to oxidation, potentially at the C2 and C3 positions. The N-pentyl chain is also a likely site for hydroxylation.

-

Hydrolytic Degradation: While the core structure is generally stable against hydrolysis, extreme pH conditions could potentially facilitate certain reactions.

-

Photolytic Degradation: Exposure to UV light can induce cleavage or rearrangement, a common degradation pathway for many cannabinoids.

-

Thermal Degradation: High temperatures can lead to the cleavage of the N-pentyl chain or other labile bonds.

-

Acid/Base Degradation: The methoxy group on the phenyl ring could undergo O-demethylation under acidic conditions.

Experimental Protocols for Forced Degradation

The following protocols are hypothetical and based on general guidelines for forced degradation studies. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

3.1 Stock Solution Preparation

A stock solution of JWH-302 (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile.

3.2 Stress Conditions

-

Acidic Hydrolysis:

-

Mix 1 mL of JWH-302 stock solution with 1 mL of 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

Neutralize the solution with 0.1 M NaOH before analysis.

-

-

Basic Hydrolysis:

-

Mix 1 mL of JWH-302 stock solution with 1 mL of 0.1 M NaOH.

-

Incubate at 60°C for 24 hours.

-

Neutralize the solution with 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of JWH-302 stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep at room temperature for 24 hours, protected from light.

-

-

Thermal Degradation:

-

Place the solid JWH-302 powder in a controlled temperature oven at 80°C for 48 hours.

-

Alternatively, heat the stock solution at 80°C for 48 hours.

-

-

Photolytic Degradation:

-